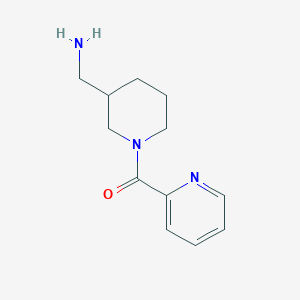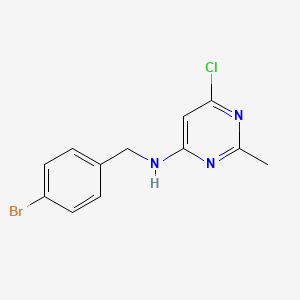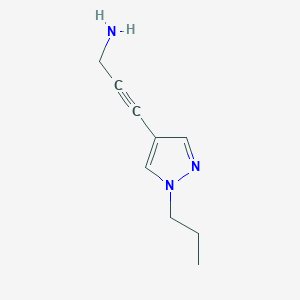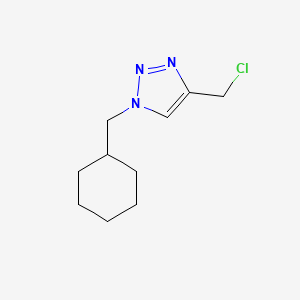![molecular formula C6H7N5O B1488714 8-ヒドロキシ-3-(アミノメチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 2089257-98-5](/img/structure/B1488714.png)
8-ヒドロキシ-3-(アミノメチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン
説明
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾロ[4,3-a]ピラジン誘導体は、黄色ブドウ球菌 (S. aureus) や大腸菌 (E. coli) などの一般的な細菌株に対する抗菌活性について試験されています。 これらの化合物の最小発育阻止濃度 (MIC) は、抗菌剤としての可能性を示唆しています .
キナーゼ阻害
これらの化合物は、キナーゼ阻害特性についても評価されています。 具体的には、c-Met/VEGFR-2 キナーゼ阻害およびインビトロでのさまざまな細胞株に対する抗増殖活性について試験されており、がん研究で有望な結果を示しています .
創薬
創薬において、特定のトリアゾロ[4,3-a]ピラジン誘導体は、低い IC50 値で有意な阻害活性を示し、治療薬としての可能性を示唆しています .
化学合成
8-ヒドロキシ-3-(アミノメチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン自体を購入でき、潜在的な薬理学的用途を持つ新規誘導体の合成における主要な足場として使用できます .
作用機序
Target of Action
The primary targets of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment .
Mode of Action
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-Met and VEGFR-2 by 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol results in decreased cell proliferation and increased cell apoptosis . This leads to a reduction in tumor growth, making the compound a potential therapeutic agent for cancer treatment .
生化学分析
Biochemical Properties
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antibacterial activity, such as those targeting Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their function and leading to antibacterial effects.
Cellular Effects
The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in bacterial resistance, thereby enhancing the susceptibility of bacteria to antibacterial agents . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced bacterial growth and proliferation.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of essential biochemical pathways within bacterial cells, ultimately causing cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in bacterial resistance and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its antibacterial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in bacterial metabolism. For instance, it inhibits enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby disrupting essential biochemical processes within bacterial cells.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its antibacterial activity . The compound’s ability to accumulate in bacterial cells while minimizing its distribution to host tissues is a key factor contributing to its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is critical for its activity and function. It is directed to specific compartments within bacterial cells, such as the cytoplasm and cell membrane, where it exerts its antibacterial effects . Targeting signals and post-translational modifications play essential roles in directing this compound to its sites of action, ensuring its optimal activity.
特性
IUPAC Name |
3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3,7H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKSYODOFFZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)






![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)

